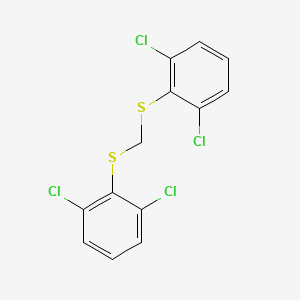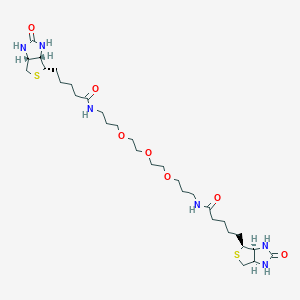![molecular formula C9H10O4 B13711431 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a propyl group attached to the quinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone typically involves the oxidation of 2,5-dihydroxy-3-propylphenol. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Secondary amines, thiols under mild acidic or basic conditions.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Corresponding hydroquinone.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, polymers, and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses and redox signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Lacks the propyl group, making it less hydrophobic.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A more potent oxidizing agent with different reactivity.
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Used in potassium-ion batteries due to its high coulombic efficiency .
Uniqueness
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is unique due to the presence of the propyl group, which enhances its hydrophobicity and alters its reactivity compared to other benzoquinone derivatives. This structural modification can lead to different biological activities and industrial applications .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,10,13H,2-3H2,1H3 |
InChI Key |
HNLUOCXHVFBXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C=C(C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
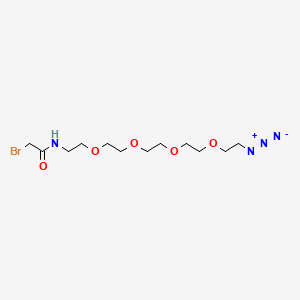



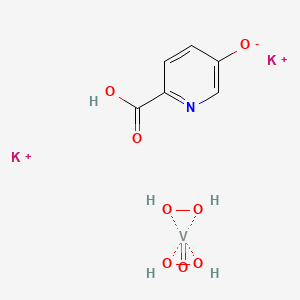
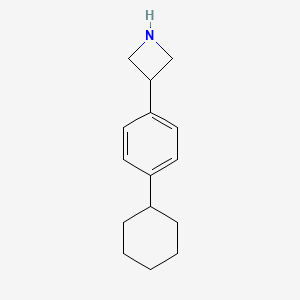
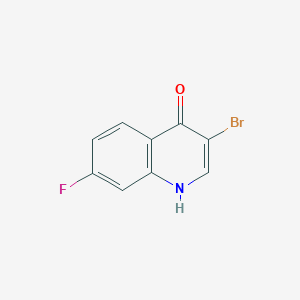

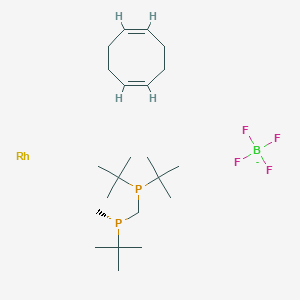
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)

